D-Glutamic acid, N-(4-aminobenzoyl)-

Vue d'ensemble

Description

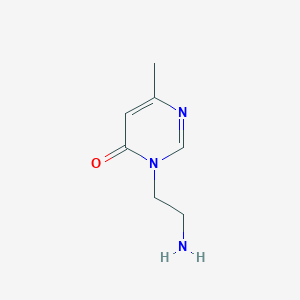

“D-Glutamic acid, N-(4-aminobenzoyl)-”, also known as ABG, is an oxidation product and a metabolite of tetrahydrofolate . It is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis .

Synthesis Analysis

These compounds are developed by facile and microwave-assisted synthesis via nucleophilic substitution reaction .Molecular Structure Analysis

The molecular formula of “D-Glutamic acid, N-(4-aminobenzoyl)-” is C12H14N2O5 . The molecular weight is 266.25 g/mol .Chemical Reactions Analysis

The RMSD plots for the compound were analyzed and showed that 1J3I-WRA609 and 1J3I-Df3 had almost similar deviations within the simulation period .Physical And Chemical Properties Analysis

“D-Glutamic acid, N-(4-aminobenzoyl)-” has a molecular weight of 266.25 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass is 266.09027155 g/mol and its monoisotopic mass is 266.09027155 g/mol .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences , specifically in the development of antimalarial drugs .

Summary of the Application

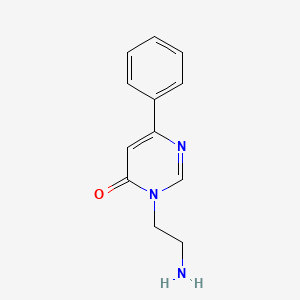

“D-Glutamic acid, N-(4-aminobenzoyl)-”, also known as ABG, has been used in the development of novel antimalarial drugs. It is a part of the hybrid scaffold used in the creation of 1,3,5-triazine derivatives, which have shown promising results as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS), a key enzyme in the life cycle of the malaria parasite .

Methods of Application or Experimental Procedures

The compounds were synthesized using a conventional and microwave-assisted nucleophilic substitution reaction. They were then characterized using a variety of physicochemical and spectroscopic methods. Molecular docking studies were conducted on 120 designed compounds using Molinspiration cheminformatics and Biovia Discovery Studio (DS) 2020. The CDOCKER docking technology was used to investigate protein–ligand docking against the Pf-DHFR-TS protein .

Results or Outcomes

Among the ten compounds tested, one named Df3 had the highest antimalarial activity against the chloroquine-resistant (Dd2) strain, with an IC 50 value of 9.54 μg mL −1. Molecular dynamics (MD) simulation studies and estimation of MM-PBSA-based free binding energies of docked complexes were carried out .

Analytical Chemistry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

ABG is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis (CZE) .

Results or Outcomes

The use of ABG as a UV absorbing tag significantly enhances the detection of oligosaccharides in CZE, improving the accuracy and reliability of the analysis .

Thorium Adsorption

Specific Scientific Field

This application falls under the field of Environmental Science , specifically in the treatment of radioactive wastewater .

Summary of the Application

“D-Glutamic acid, N-(4-aminobenzoyl)-”, also known as ABG, has been used to adsorb Th(IV) ions from aqueous solutions for the first time. This is particularly useful in the treatment of wastewater containing thorium .

Methods of Application or Experimental Procedures

In this work, glutaraldehyde cross-linked N-(4-Aminobenzoyl)-ʟ-glutamic acid modified chitosan (CCS-AGA) was used to adsorb Th(IV) ions from aqueous solutions. The influence of solution pH, contact time and initial concentration of Th ions on the adsorption of Th(IV) by CCS-AGA was investigated .

Results or Outcomes

The experimental data suggest that the adsorption behavior of CCS-AGA could be accurately predicted by the Langmuir model. The maximum theoretical adsorption capacity of CCS-AGA for Th(IV) was 162 mg/g. Moreover, this material exhibited excellent reusability and adsorption selectivity for Th(IV) .

Oligosaccharide Derivatization

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

ABG is used as a strong UV absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis (CZE) .

Results or Outcomes

The use of ABG as a UV absorbing tag significantly enhances the detection of oligosaccharides in CZE, improving the accuracy and reliability of the analysis .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glutamic acid, N-(4-aminobenzoyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)

![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)

![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)